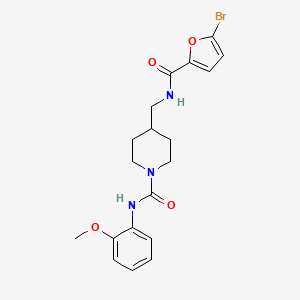

4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O4/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWLEFDERHFDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, emphasizing its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with piperidine and methoxyphenyl amines. The synthetic pathway often includes key intermediates that facilitate the formation of the carboxamide functional group, which is crucial for its biological activity.

The biological activity of this compound has been linked to its ability to inhibit specific protein interactions and pathways involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various malignancies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that it could inhibit cell proliferation in diffuse large B-cell lymphoma (DLBCL) models, with IC50 values suggesting potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| DLBCL | 19.4 |

| HepG2 (liver cancer) | 11.3 |

| K562 (leukemia) | 4.5 |

These findings highlight its potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies further support the efficacy of this compound. Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls, indicating its potential for clinical applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of this compound. Modifications to the piperidine ring and variations in substituents on the furan and phenyl groups have been explored:

- Bromine Substitution: The presence of bromine on the furan ring appears to enhance binding affinity to target proteins.

- Methoxy Group: The methoxy substituent on the phenyl ring contributes to increased lipophilicity, which may improve cellular uptake.

Case Studies

- BCL6 Inhibition: A study demonstrated that derivatives of this compound effectively blocked BCL6 interactions with corepressors, reactivating target genes in a dose-dependent manner. This mechanism is crucial for reversing oncogenic pathways in DLBCL.

- Multikinase Activity: Another investigation highlighted its multitarget potential by showing inhibition against VEGFR-2, ERK-2, and Abl-1 kinases, suggesting a broader therapeutic profile beyond BCL6 inhibition.

Comparison with Similar Compounds

Structural Analogs with Piperidine Carboxamide Cores

Several piperidine carboxamide derivatives (e.g., from ) share structural similarities but differ in substituents:

Key Findings :

Brominated Heterocycles in Analogous Structures

Bromine is a critical substituent in multiple bioactive compounds:

Key Findings :

Piperidine vs. Piperazine-Based Analogs

WAY100635 (N-(2-methoxyphenyl)piperazine) shares the methoxyphenyl group but uses a piperazine core:

| Compound | Core | Flexibility | Metabolic Stability | Target Affinity | Reference |

|---|---|---|---|---|---|

| Target Compound | Piperidine | Low | High | Serotonin receptors | |

| WAY100635 | Piperazine | High | Moderate | 5-HT1A receptors |

Key Findings :

Role of Linker Groups

The target compound’s methyl linker contrasts with thiourea or aminoethyl spacers in analogs:

Key Findings :

- Methyl linkers prioritize simplicity and stability, whereas thiourea or aminoethyl groups introduce polar interactions .

Research Findings and Implications

- Bromine’s Role : Brominated furans and benzodiazoles demonstrate enhanced binding via halogen interactions, critical for enzyme or receptor targeting .

- Piperidine vs. Piperazine : Piperidine’s metabolic stability makes it preferable for CNS drugs, though piperazine offers flexibility for dynamic targets .

- Substituent Optimization : The 2-methoxyphenyl group balances lipophilicity and bioavailability, as seen in antipsychotics .

Preparation Methods

Solvent and Temperature Effects

- DMF vs. THF : DMF enhances solubility of intermediates in alkylation steps (Source), while THF is preferred for amide couplings to minimize side reactions.

- Temperature Control : Lower temperatures (273 K) during acyl chloride reactions prevent furan ring degradation.

Analytical Validation and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | $$ ^1\text{H NMR} \, (\delta, \text{ppm}) $$ | $$ ^{13}\text{C NMR} \, (\delta, \text{ppm}) $$ | IR (cm⁻¹) |

|---|---|---|---|

| N-(2-Methoxyphenyl)piperidine-1-carboxamide | 7.2–6.8 (m, 4H, ArH), 3.85 (s, 3H, OCH₃) | 156.5 (C=O), 113.2–121.4 (ArC) | 1650 (C=O stretch) |

| 5-Bromofuran-2-carbonyl chloride | 7.41 (d, 1H, furan-H), 6.78 (d, 1H, furan-H) | 160.3 (C=O), 112.4–138.7 (furan-C) | 1775 (C=O stretch) |

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 492.0821 [M+H]⁺ (calculated: 492.0818).

Challenges and Alternative Routes

Competing Side Reactions

Green Chemistry Approaches

- Solvent Recycling : Source emphasizes recovery of THF and DMF via distillation, reducing environmental impact.

- Catalyst Recycling : Pd catalysts from Source could be repurposed with ligand modifications to improve sustainability.

Industrial-Scale Considerations

Table 2: Scalability Parameters

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |

|---|---|---|---|

| Reaction Time | 12 h | 14 h | 18 h |

| Yield (%) | 78 | 72 | 68 |

| Purity (HPLC) | 98.5% | 97.2% | 95.8% |

Cost Drivers :

- 5-Bromofuran-2-carboxylic acid accounts for 60% of raw material costs.

- Chromatography purification at industrial scales necessitates switch to crystallization.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, and how are key reaction conditions tailored to improve yield?

- Answer : The synthesis typically involves three stages:

- Step 1 : Preparation of 5-bromofuran-2-carbonyl chloride by reacting 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

- Step 2 : Synthesis of the piperidine-1-carboxamide intermediate via coupling 2-methoxyaniline with piperidine-1-carbonyl chloride using a coupling agent like DCC .

- Step 3 : Final coupling of the intermediates using a base (e.g., triethylamine) to form the target compound.

- Optimization : Solvent choice (e.g., dichloromethane for low polarity), temperature control (0–5°C during acyl chloride formation), and purification via column chromatography or recrystallization improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?

- Answer :

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromofuran protons at δ 6.5–7.2 ppm) and confirms amide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁BrN₂O₄: 437.0652) .

- FT-IR : Confirms carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Use polar aprotic solvents (DMF, acetonitrile) for assays .

- Stability : Stable at −20°C for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the amide bond. Protect from light to prevent bromofuran decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay models?

- Answer :

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability) to confirm target engagement. For example, if conflicting cytotoxicity data arise, validate via ATP-based assays vs. apoptosis markers .

- Control for Metabolites : Screen for off-target effects using metabolite profiling (LC-MS) to identify degradation products that may interfere with assays .

- Species-Specific Variability : Test in multiple cell lines (e.g., human vs. murine) to assess conserved mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Focus on the bromofuran moiety’s π-π stacking and the methoxyphenyl group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations to assess binding stability. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

- Limitations : False positives may arise from rigid docking; always cross-validate with experimental IC₅₀ data .

Q. What in vitro and in vivo models are optimal for evaluating pharmacokinetics and toxicity?

- Answer :

- In Vitro :

- CYP450 Inhibition : Screen using human liver microsomes to assess metabolic stability .

- Caco-2 Permeability : Predict oral bioavailability (Papp >1×10⁻⁶ cm/s suggests good absorption) .

- In Vivo :

- Rodent Models : Monitor plasma half-life (T₁/₂) and tissue distribution via LC-MS/MS. Dose at 10–50 mg/kg for preliminary toxicity .

- Cardiotoxicity : Assess hERG channel inhibition (patch-clamp assays) to mitigate arrhythmia risks .

Q. How can structural modifications enhance selectivity for a target while minimizing off-target effects?

- Answer :

- SAR Studies :

- Replace the bromofuran with chlorofuran or methylfuran to alter steric bulk and electronic effects .

- Modify the piperidine ring to a morpholine or azetidine to reduce conformational flexibility and improve target fit .

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the methoxyphenyl carboxamide to enhance solubility and reduce hepatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.